molecular formula C7H11Br2N3 B6190544 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide CAS No. 2648961-27-5

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide

Cat. No.: B6190544
CAS No.: 2648961-27-5
M. Wt: 297
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor compound. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-1,2,4-triazole with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New triazole derivatives with different functional groups.

    Oxidation Reactions: Oxidized triazole compounds.

    Reduction Reactions: Reduced triazole derivatives.

Scientific Research Applications

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antifungal, antibacterial, or anticancer properties.

    Biological Studies: The compound is used in studies to understand the biological activity of triazole derivatives and their interactions with biological targets.

    Industrial Applications: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-(bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl-substituted compound with similar reactivity.

    5-bromo-1-methyl-1H-1,2,4-triazole: A related triazole derivative with a bromine atom at a different position.

Uniqueness

5-(bromomethyl)-3-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide is unique due to the presence of both a bromomethyl group and a cyclopropyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2648961-27-5

Molecular Formula

C7H11Br2N3

Molecular Weight

297

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.